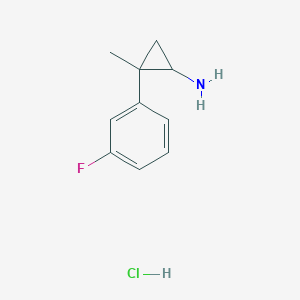
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline
Übersicht
Beschreibung
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H7BrFNO2S. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It may serve as an intermediate in the production of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . In this process, a palladium catalyst is oxidized as it forms a new bond with an electrophilic organic group, and a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .
Action Environment
It is generally recommended to store similar compounds at room temperature in a dry and well-ventilated place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline typically involves multiple steps. One common method is the halogenation of aniline derivatives followed by sulfonylation. The process may include:
Halogenation: Aniline is first brominated using bromine or a bromine source under controlled conditions to introduce the bromine atom at the desired position.
Sulfonylation: The methylsulfonyl group is introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-fluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
4-Bromo-3-fluoroaniline: Similar structure but different substitution pattern, leading to different reactivity.
3-Bromo-4-fluoro-5-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties.
Uniqueness
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDFJLFNPIOAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
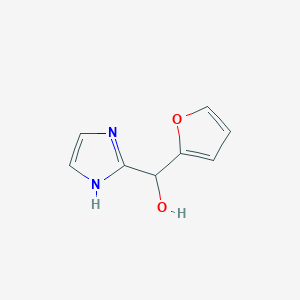
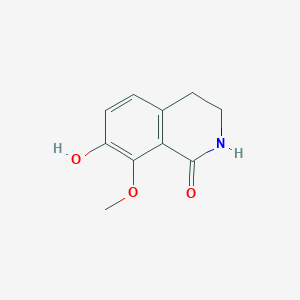
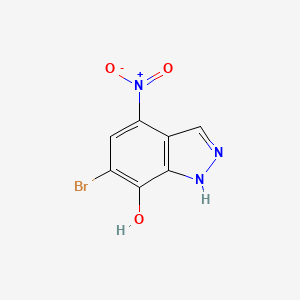

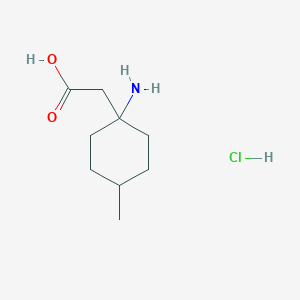
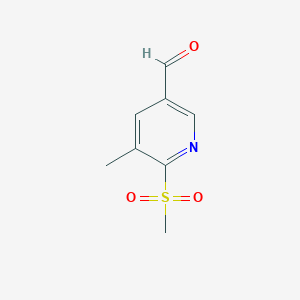
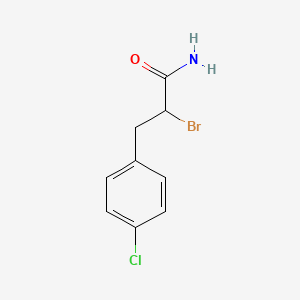
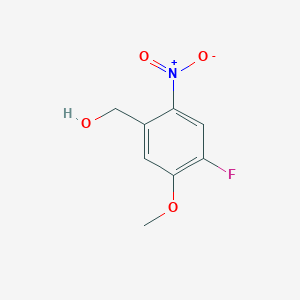

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
